4-Hydroxy-1,5,5-trimethyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-Hydroxy-1,5,5-trimethyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that belongs to the pyrrolone family. This compound is characterized by a five-membered ring structure containing nitrogen and oxygen atoms. It is known for its diverse biological activities and has been a subject of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,5,5-trimethyl-1,5-dihydro-2H-pyrrol-2-one typically involves the cyclization of 3-cyanoketones under base-assisted conditions. This method allows for the efficient assembly of the pyrrolone ring from readily available synthetic precursors . The reaction conditions often involve the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization techniques. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1,5,5-trimethyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Hydroxy-1,5,5-trimethyl-1,5-dihydro-2H-pyrrol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1,5,5-trimethyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,5-Dihydro-2H-pyrrol-2-one: A structurally similar compound with a five-membered ring containing nitrogen and oxygen atoms.
Pyrrolidinone Derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Uniqueness
4-Hydroxy-1,5,5-trimethyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group and trimethyl substitution make it a versatile compound for various synthetic and biological applications .
Properties
CAS No. |
116089-30-6 |
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Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
4-hydroxy-1,5,5-trimethylpyrrol-2-one |
InChI |
InChI=1S/C7H11NO2/c1-7(2)5(9)4-6(10)8(7)3/h4,9H,1-3H3 |
InChI Key |
WPRINYKZHGYAMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=CC(=O)N1C)O)C |
Origin of Product |
United States |
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